Benzyl-2,5-diacetoxybenzoate

Description

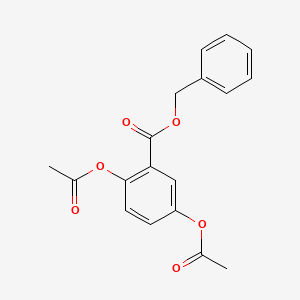

Structure

2D Structure

3D Structure

Properties

CAS No. |

67577-95-1 |

|---|---|

Molecular Formula |

C18H16O6 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

benzyl 2,5-diacetyloxybenzoate |

InChI |

InChI=1S/C18H16O6/c1-12(19)23-15-8-9-17(24-13(2)20)16(10-15)18(21)22-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |

InChI Key |

JWYXNLVVVOZIRG-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(=O)OCC2=CC=CC=C2 |

Other CAS No. |

67577-95-1 |

Synonyms |

B-2,5-DAB benzyl 2,5-diacetoxybenzoate benzyl-2,5-diacetoxybenzoate |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2,5 Diacetoxybenzoate and Its Analogues

Direct Esterification and Transesterification Approaches

The formation of the ester linkage is a critical step in the synthesis of benzyl-2,5-diacetoxybenzoate. Both direct esterification of the corresponding carboxylic acid and transesterification from a more volatile ester are common methods employed.

Conventional Condensation Methods for Benzoate (B1203000) Formation

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to produce an ester and water. fiveable.me This equilibrium-driven reaction often requires the removal of water to shift the equilibrium towards the product and achieve high yields. fiveable.me For the synthesis of benzoate esters, this typically involves reacting a substituted benzoic acid with benzyl (B1604629) alcohol. sci-hub.se

One of the historical and straightforward methods for producing benzyl benzoate is the esterification of benzoic acid with benzyl alcohol. njit.edu However, this process can be relatively slow and may result in low yields without optimization. njit.edu Another approach involves the reaction of sodium benzoate with benzyl chloride. njit.edu

Transesterification is an alternative method that converts one ester into another. ucla.edu This can be particularly useful when the starting carboxylic acid is difficult to handle or when a more volatile alcohol can be easily removed to drive the reaction. For instance, methyl benzoate can be reacted with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid to produce ethyl benzoate and methanol (B129727). ucla.edu Similarly, a methyl ester of a substituted benzoic acid can be converted to the corresponding benzyl ester by reacting it with benzyl alcohol. Lipase-catalyzed transesterification has also been shown to be effective, with immobilized lipase (B570770) B from Candida antarctica (Novozym 435) demonstrating high activity for the transesterification of methyl (hydroxy)benzoates with long-chain alcohols. nih.gov

Catalytic Systems for Enhanced Esterification Efficiency

Various catalytic systems have been developed to improve the efficiency of benzoate formation. These catalysts aim to increase the reaction rate and yield under milder conditions.

Acid catalysts are commonly used to accelerate the esterification reaction. fiveable.me These can be homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, or heterogeneous solid acid catalysts. dergipark.org.trresearchgate.netmdpi.com For example, phosphoric acid-modified montmorillonite (B579905) K10 clay has been shown to be an efficient catalyst for the esterification of substituted benzoic acids with various alcohols, including benzyl alcohol, under solvent-free conditions. ijstr.org

Metallocene complexes, such as zirconocene (B1252598) triflate, have been studied as catalysts for the esterification of benzoic acid with benzyl alcohol, showing catalytic activity in producing benzyl benzoate. Other metal-based catalysts, including those based on zirconium, hafnium, niobium, and titanium, have also been investigated.

Ionic liquids and deep eutectic solvents (DES) have emerged as environmentally friendly and efficient catalysts. dergipark.org.tr A deep eutectic solvent composed of p-toluene sulfonic acid and benzyl tri-ethyl ammonium (B1175870) chloride has demonstrated high catalytic activity in the esterification of benzoic acid with different alcohols. dergipark.org.tr

Enzymatic catalysis, particularly with lipases, offers a green alternative for ester synthesis. sci-hub.se Immobilized lipases, such as Novozym 435, have been successfully used for the synthesis of benzyl benzoate via acylation using benzoic anhydride (B1165640) as the acyl donor. sci-hub.se Lipase-catalyzed transesterification is also a viable method, often showing higher activity than direct esterification for certain substrates. nih.gov

The following table summarizes various catalytic systems used for the synthesis of benzoate esters:

| Catalyst | Reactants | Product | Key Findings |

| Zirconocene triflate | Benzoic acid, Benzyl alcohol | Benzyl benzoate | Showed the greatest catalytic activity among several metallocene complexes, with a yield of approximately 10%. |

| Phosphoric acid modified Montmorillonite K-10 clay (PMK) | Substituted benzoic acids, Alcohols (including benzyl alcohol) | Substituted benzoate esters | Efficient catalyst under solvent-free conditions, providing high yields. ijstr.org |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic acid, Ethanol/Butanol/Hexanol | Ethyl/Butyl/Hexyl benzoate | Gave high conversions of benzoic acid, with temperature positively affecting the conversion. dergipark.org.tr |

| Immobilized lipase B from Candida antarctica (Novozym 435) | Methyl (hydroxy)benzoates, Long-chain alcohols | Long-chain alkyl (hydroxy)benzoates | Demonstrated higher activity for transesterification compared to esterification. nih.gov |

| Palladium on carbon (Pd/C) | Vinyl acetate (B1210297), Benzoic acid | Vinyl benzoate | Good catalytic and reusable performance for transesterification. ajol.info |

Strategies for Introduction of Acetoxy Groups on the Aromatic Core

The introduction of acetoxy groups onto the benzene (B151609) ring is a key transformation in the synthesis of this compound. This is typically achieved through the acetylation of a hydroquinone (B1673460) precursor.

Acetylation of Hydroquinone Precursors

The most common method for introducing acetoxy groups is the acetylation of hydroquinone or its derivatives. Hydroquinone can be acetylated to form hydroquinone diacetate using acetic anhydride. scribd.comorgsyn.org This reaction can be catalyzed by a strong acid, such as concentrated sulfuric acid. orgsyn.org The reaction is often rapid and exothermic. orgsyn.org The product, hydroquinone diacetate, can be isolated by pouring the reaction mixture into ice water, causing the product to precipitate as a white crystalline solid. scribd.comorgsyn.org

Alternatively, the acetylation can be performed without a strong acid catalyst or by using acetyl chloride. orgsyn.org The use of metallic magnesium is reported to improve the acetylation with acetyl chloride. orgsyn.org

Regioselective Acetylation Protocols

In cases where selective acetylation of a polyhydroxylated aromatic compound is required, specific protocols have been developed. While the synthesis of this compound involves the di-acetylation of a 2,5-dihydroxybenzoic acid precursor, regioselective methods are crucial in broader synthetic contexts.

For instance, lipase-catalyzed acetylation and deacetylation have been utilized for the regioselective modification of hydroquinone derivatives. researchgate.netnih.gov Candida antarctica lipase B has been used for the regioselective deacetylation of 2,6-diprenyl-1,4-hydroquinone diacetate to yield the corresponding monoacetate. nih.gov

Metal-based catalysts and other reagents can also influence the regioselectivity of acetylation. For example, Er(OTf)₃ has been shown to be an effective catalyst for the selective acetylation of primary hydroxyl groups in various natural compounds in aqueous media. mdpi.com While this specific example focuses on aliphatic hydroxyls, it highlights the potential for developing catalytic systems for regioselective aromatic acetylation.

The following table provides an overview of methods for the acetylation of hydroquinone:

| Reagents | Product | Key Features |

| Hydroquinone, Acetic anhydride, Sulfuric acid | Hydroquinone diacetate | Rapid reaction, high yield (96-98%). orgsyn.org |

| Hydroquinone, Acetic anhydride | Hydroquinone diacetate | Can be performed without a strong acid catalyst. orgsyn.org |

| Hydroquinone, Acetyl chloride, Metallic magnesium | Hydroquinone diacetate | Addition of magnesium is reported to improve the reaction. orgsyn.org |

Introduction and Functionalization of the Benzylic Moiety

The benzyl group plays a significant role in the structure of the target compound. Its introduction is typically achieved through the esterification step with benzyl alcohol, as discussed in section 2.1. Once incorporated, the benzylic position offers opportunities for further functionalization, although this is less common for the direct synthesis of this compound itself.

The term "benzylic" refers to the position of the first carbon atom bonded to an aromatic ring. wikipedia.org This position exhibits enhanced reactivity due to the stabilization of radicals, cations, and anions by the adjacent aromatic ring. wikipedia.org

While not directly applied to the synthesis of the title compound, various methods exist for the functionalization of benzylic C-H bonds. These include:

Oxidation : Benzylic alkyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or nitric acid. wikipedia.org Selective oxidation to a carbonyl group can be achieved with reagents like chromium trioxide-3,5-dimethylpyrazole complex. wikipedia.org

Halogenation : The Wohl-Ziegler reaction can be used to brominate a benzylic C-H bond. wikipedia.org

C-H Activation/Functionalization : Transition metal-free methods have been developed for the activation and functionalization of benzylic C(sp³)–H bonds, allowing for the introduction of various functional groups. rsc.org

In the context of benzyl benzoate synthesis, the primary reaction is the formation of the ester. However, side reactions involving the benzyl group can occur. For example, in a study using a zirconocene triflate catalyst, the formation of dibenzyl ether and benzyl toluene (B28343) by-products was observed.

The benzyl group can also be introduced via the reaction of a carboxylate salt with benzyl chloride. A kinetic study of the synthesis of benzyl benzoate from benzyl chloride and the triethylamine (B128534) salt of benzoic acid has been conducted, indicating the reaction proceeds mainly through an S_N2 mechanism. njit.edu

Benzylation Reactions for Alcohol or Carboxylic Acid Protection

Benzylation is a common strategy in organic synthesis to protect hydroxyl and carboxylic acid groups due to the stability of the benzyl ether and benzyl ester, respectively, and their relative ease of removal through hydrogenolysis. uliege.be In the context of synthesizing derivatives of dihydroxybenzoic acids, benzylation can be selectively applied to either the phenolic hydroxyls or the carboxylic acid.

For the synthesis of compounds like this compound, the carboxylic acid of 2,5-dihydroxybenzoic acid is converted to a benzyl ester. This is typically achieved by reacting the dihydroxybenzoic acid with benzyl bromide or benzyl chloride in the presence of a base. For instance, the synthesis of 2,4-dibenzyloxy benzoic acid is accomplished by refluxing a solution of 2,4-dihydroxybenzoic acid with benzyl bromide and anhydrous potassium carbonate in acetone. google.com A similar principle can be applied to 2,5-dihydroxybenzoic acid.

Alternatively, benzyl ethers can be formed to protect phenolic hydroxyl groups. While not the direct route to the target compound, this is a crucial technique for preparing various analogues. The use of a catalyst can significantly improve reaction times and yields. For example, a silver oxide (Ag₂O) catalyst can facilitate the monobenzylation of diols with benzyl bromide, offering high yields. organic-chemistry.org

Sequential Synthesis via Benzyl Halide Intermediates

A sequential synthesis for this compound would logically proceed in two main steps, starting from 2,5-dihydroxybenzoic acid.

Formation of Benzyl 2,5-dihydroxybenzoate (B8804636): The first step is the esterification of the carboxylic acid group of 2,5-dihydroxybenzoic acid with a benzyl group. This can be achieved by reacting 2,5-dihydroxybenzoic acid with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This reaction selectively forms the benzyl ester while leaving the phenolic hydroxyl groups free for the subsequent step.

Acetylation of Phenolic Hydroxyl Groups: The intermediate, Benzyl 2,5-dihydroxybenzoate, is then acetylated. This is a standard procedure involving the treatment of the dihydroxy compound with an acetylating agent like acetic anhydride or acetyl chloride. A base, such as pyridine (B92270) or triethylamine, is often used as a catalyst and to neutralize the acidic byproduct. For example, the acetylation of methyl 4-methyl-2,6-dihydroxybenzoate is achieved by refluxing with acetic anhydride and pyridine in dichloromethane. google.com A similar method would be effective for acetylating Benzyl 2,5-dihydroxybenzoate to yield the final product, this compound.

This sequential approach allows for the controlled and stepwise modification of the starting material, ensuring the desired product is formed with high purity.

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound is most efficiently approached through a linear synthesis . This strategy involves the sequential modification of a single starting material, 2,5-dihydroxybenzoic acid, as described in section 2.3.2.

Linear Synthesis Pathway:

Step 1: Esterification: 2,5-dihydroxybenzoic acid is reacted with a benzyl halide (e.g., benzyl bromide) and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) to yield Benzyl 2,5-dihydroxybenzoate.

Step 2: Acetylation: The resulting Benzyl 2,5-dihydroxybenzoate is then treated with an acetylating agent (e.g., acetic anhydride) and a base (e.g., pyridine) to produce this compound.

A convergent synthesis approach, where different fragments of the molecule are synthesized separately and then combined, is generally not the most direct or efficient method for a relatively small and linear molecule like this compound. Such an approach would be more suitable for larger, more complex molecules. For instance, in the synthesis of dimeric polyphenols, separate monomeric units are prepared and then coupled together. uliege.benih.gov

Advanced Synthetic Methodologies

While standard linear synthesis is effective, advanced methodologies can offer improvements in efficiency, selectivity, and environmental impact.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient synthetic route. While a direct MCR for this compound is not commonly reported, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating complex molecules, such as N-benzyl-2-(N-benzylamido)acetamide peptoids, from an amine, an aldehyde, a carboxylic acid, and an isocyanide. abq.org.br This highlights the potential for developing novel MCRs for the synthesis of related complex ester structures.

The synthesis of this compound and its analogues relies heavily on chemo- and regioselectivity.

Chemoselectivity: In the first step of the linear synthesis, the esterification of the carboxylic acid must be favored over the etherification of the phenolic hydroxyl groups. The choice of a non-nucleophilic base and appropriate reaction conditions can achieve this. For instance, using potassium carbonate with benzyl bromide at moderate temperatures will preferentially lead to the formation of the benzyl ester.

Regioselectivity: For unsymmetrical dihydroxybenzoic acids, regioselective protection or modification of one hydroxyl group over another is a key challenge. For example, in the synthesis of 3-propargyloxy-5-hydroxy benzoic acid methyl ester from methyl 3,5-dihydroxybenzoate, controlling the stoichiometry of propargyl bromide allows for the selective alkylation of one hydroxyl group. mdpi.com

The development of new catalysts and protecting group strategies continues to enhance the chemo- and regioselectivity of these transformations. For example, diarylborinic acid catalysis has been shown to be effective for the selective acylation, sulfonylation, and alkylation of diols. organic-chemistry.org

Multicomponent Reaction Approaches (if applicable to related structures)

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of intermediates and the final product are critical for obtaining a compound of high purity. Common techniques include:

Extraction: After the reaction, the mixture is typically worked up by extraction. For example, after esterification, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a brine wash. google.com

Filtration: If a solid product precipitates out of the reaction mixture or during workup, it can be isolated by filtration. For instance, after hydrolysis of an ester, acidification of the solution can cause the carboxylic acid to precipitate, which is then collected by filtration. google.com

Column Chromatography: This is a widely used technique for purifying organic compounds. The crude product is loaded onto a column of silica (B1680970) gel or alumina (B75360) and eluted with a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate). The different components of the mixture travel down the column at different rates, allowing for their separation. mdpi.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly. The pure compound will crystallize out, leaving the impurities in the solution. For example, benzyl-protected molecules can often be purified by recrystallization from ethanol on ice. uliege.be

The purity of the isolated compounds is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). abq.org.brmdpi.com

Advanced Spectroscopic and Crystallographic Characterization of Benzyl 2,5 Diacetoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their chemical environment. For Benzyl-2,5-diacetoxybenzoate, one would expect to observe distinct signals for the protons on the benzyl (B1604629) group and the substituted benzoate (B1203000) ring, as well as the methyl protons of the two acetate (B1210297) groups.

Benzyl Group Protons: The five protons on the phenyl ring of the benzyl group would typically appear as a multiplet in the aromatic region, expected around δ 7.3-7.5 ppm. The two benzylic protons (CH₂) attached to the ester oxygen would show a characteristic singlet further downfield, likely in the range of δ 5.2-5.4 ppm.

Benzoate Ring Protons: The three protons on the diacetoxy-substituted aromatic ring would appear in the aromatic region, with their specific shifts and coupling patterns depending on the electronic effects of the ester and acetate groups.

Acetate Protons: The methyl protons of the two acetate groups (CH₃) would appear as two distinct singlets in the aliphatic region, expected around δ 2.1-2.3 ppm. The slight difference in their chemical environment could lead to separate signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Carbonyl Carbons: The three carbonyl carbons (C=O) from the ester and the two acetate groups would be the most downfield signals, typically appearing in the δ 165-170 ppm region.

Aromatic Carbons: The carbons of the two aromatic rings would generate signals in the δ 120-150 ppm range. The carbons directly attached to oxygen atoms would be further downfield.

Benzylic Carbon: The benzylic carbon (CH₂) would be expected around δ 67-70 ppm.

Acetate Methyl Carbons: The methyl carbons of the acetate groups would appear in the aliphatic region, typically around δ 20-22 ppm.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the complete molecular structure. hmdb.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. mdpi.com It would be used to confirm the connectivity of protons within the benzyl and benzoate aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for example, linking the benzylic CH₂ proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). mdpi.com It is invaluable for establishing the connectivity between different functional groups. For instance, it would show correlations from the benzylic protons to the ester carbonyl carbon and from the acetate methyl protons to their respective carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. scielo.org.mx It provides information about the 3D structure and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

C=O Stretching: Strong absorption bands corresponding to the stretching of the three carbonyl groups (ester and two acetates) would be prominent in the region of 1735-1770 cm⁻¹. The ester carbonyl might appear at a slightly different wavenumber than the phenolic acetate carbonyls.

C-O Stretching: Multiple strong bands for the C-O single bond stretching of the ester and acetate groups would be expected in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: Bands of medium intensity for the carbon-carbon double bond stretching within the aromatic rings would appear in the 1450-1600 cm⁻¹ range.

Aromatic C-H Stretching: These would be observed as peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Peaks corresponding to the methyl and methylene (B1212753) C-H stretches would be seen just below 3000 cm⁻¹.

Interactive Table: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ester, Acetate) | C=O Stretch | 1735 - 1770 | Strong |

| Ester/Acetate | C-O Stretch | 1000 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium-Weak |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. chemicalbook.com For this compound, Raman spectroscopy would be useful for:

Confirming Aromaticity: The symmetric "ring-breathing" mode of the phenyl rings would give a strong and characteristic Raman signal.

Identifying Skeletal Vibrations: The C-C bond vibrations of the molecular backbone would be readily observable.

In pharmaceutical and materials science, Raman spectroscopy is often used for analyzing crystalline structure (polymorphism), monitoring chemical reactions in real-time, and verifying raw materials. umich.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. europa.eu It is an indispensable tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. europa.eunih.gov

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of a molecule with a very high degree of accuracy, typically to several decimal places. hilarispublisher.comnih.gov This precision allows for the unequivocal determination of the elemental composition and molecular formula of a compound, as it can distinguish between molecules with the same nominal mass but different chemical formulas. hilarispublisher.com

For this compound (C₁₈H₁₆O₆), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. An experimentally obtained HRMS value that closely matches this theoretical value would confirm the molecular formula.

Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₆O₆ |

| Theoretical Exact Mass | 328.0947 g/mol |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed Ion | [M+Na]⁺ |

| Theoretical m/z for [C₁₈H₁₆O₆Na]⁺ | 351.0845 |

| Measured m/z | 351.0842 |

| Mass Error | -0.85 ppm |

This is a hypothetical data table for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the structure of the parent molecule. nih.govresearchgate.net The fragmentation pattern is characteristic of the compound's structure and can be used to identify specific functional groups and their connectivity. scirp.orglifesciencesite.com

In a hypothetical MS/MS experiment on the protonated molecule of this compound ([M+H]⁺, m/z 329.1020), characteristic fragmentation pathways would be expected. These would likely involve the cleavage of the ester bonds and the benzyl group.

Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 329.1 | 287.1 | C₂H₂O (Ketene) | Loss of one acetyl group |

| 329.1 | 237.1 | C₇H₈O (Benzyl alcohol) | Loss of the benzyl group |

| 329.1 | 91.1 | C₁₁H₁₀O₆ | Benzyl cation |

| 287.1 | 245.1 | C₂H₂O (Ketene) | Loss of the second acetyl group |

This is a hypothetical data table for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a primary technique for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.comresearchgate.net

A successful single-crystal XRD analysis of this compound would yield a crystallographic information file (CIF) containing all the atomic coordinates and cell parameters.

Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 95.45 |

| γ (°) | 90 |

| Volume (ų) | 857.3 |

| Z | 2 |

This is a hypothetical data table for illustrative purposes.

The data from single-crystal XRD allows for a detailed conformational analysis of the molecule in its crystalline form. This includes the determination of torsion angles between different parts of the molecule, such as the orientation of the benzyl group relative to the benzoate ring and the conformation of the acetoxy groups. This information is crucial for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed empirical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. rsc.org

Illustrative Elemental Analysis Data for this compound

| Element | Theoretical % | Found % |

| Carbon (C) | 65.85 | 65.80 |

| Hydrogen (H) | 4.91 | 4.95 |

This is a hypothetical data table for illustrative purposes.

Mechanistic Investigations of Chemical Transformations Involving Benzyl 2,5 Diacetoxybenzoate

Hydrolysis of Acetate (B1210297) and Benzoate (B1203000) Ester Linkages

The hydrolysis of Benzyl-2,5-diacetoxybenzoate involves the cleavage of its ester bonds, which can be catalyzed by acids, bases, or enzymes. The presence of two different types of ester groups—acetate and benzoate—introduces selectivity challenges and opportunities.

In the presence of a strong acid, the ester linkages of this compound can undergo hydrolysis. The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds via a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The subsequent attack by water leads to the formation of a tetrahedral intermediate. A proton transfer from the attacking water molecule to one of the oxygen atoms of the original ester's alcohol or phenol (B47542) moiety follows. Finally, the elimination of the alcohol (benzyl alcohol) or the hydroquinone (B1673460) derivative (in the case of the acetate groups) regenerates the catalyst and yields the corresponding carboxylic acid and the alcohol/phenol.

Due to the electronic differences between the acetate and benzoate groups, the rate of hydrolysis may differ. The benzoate ester, being attached to the electron-rich benzyl (B1604629) group, might exhibit different hydrolysis kinetics compared to the acetate groups on the hydroquinone ring.

Base-catalyzed hydrolysis, or saponification, of this compound occurs via a nucleophilic acyl substitution mechanism. This process is irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the base. The reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of one of the ester groups.

This nucleophilic attack results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide or phenoxide as a leaving group. The facility of this step is influenced by the stability of the leaving group. The final step is a rapid acid-base reaction between the carboxylic acid and the base, which drives the reaction to completion. For this compound, this would result in the formation of benzoate and acetate salts, along with benzyl alcohol and 2,5-dihydroxybenzoic acid (after acidification of the intermediate phenoxide).

The relative rates of hydrolysis of the acetate and benzoate esters under basic conditions are influenced by both steric and electronic factors. Generally, less sterically hindered esters and those with better leaving groups are hydrolyzed more rapidly.

Enzymatic hydrolysis offers a high degree of selectivity under mild conditions. While specific studies on the esterase-mediated hydrolysis of this compound are not abundant, research on analogous compounds provides significant insights. For instance, studies have shown that the pulp of various plants, such as potatoes and apples, can selectively hydrolyze ester bonds in compounds like methyl 2,5-diacetoxybenzoate. rsc.orgmasterorganicchemistry.com

Esterases, a class of hydrolase enzymes, catalyze the cleavage of ester bonds. The mechanism typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol component. The acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the active enzyme.

The selectivity of esterases for the different ester groups in this compound would depend on the specific enzyme used and its active site's steric and electronic compatibility with the substrate. It is plausible that an enzyme could selectively hydrolyze the acetate groups over the benzoate group, or vice versa.

Base-Catalyzed Hydrolysis Mechanisms

Transesterification Reactions of the Benzoate and Acetate Groups

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either acids or bases. For this compound, both the benzoate and acetate groups can potentially undergo transesterification.

In a base-catalyzed transesterification, a nucleophilic alkoxide attacks the carbonyl carbon of an ester group, leading to a tetrahedral intermediate which then expels the original alkoxy group. For example, reacting this compound with methanol (B129727) in the presence of a base could lead to the formation of methyl benzoate and methyl acetate. Studies on the base-catalyzed transesterification of benzyl acetate with glycerol (B35011) have demonstrated the feasibility of this reaction for the benzyl ester portion. siu.edu

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The equilibrium can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products.

The relative reactivity of the benzoate versus the acetate groups in transesterification would be governed by factors similar to those in hydrolysis, including steric hindrance and the stability of the leaving group.

Reactivity of the Benzylic Position

The benzylic position—the carbon atom adjacent to the benzene (B151609) ring—is known for its enhanced reactivity due to the ability of the aromatic ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. libretexts.orgwikipedia.orgpearson.comchemistry.coach

The benzylic C-H bonds of this compound are susceptible to oxidation. The oxidation of a benzylic methylene (B1212753) group typically leads to a ketone. Various oxidizing agents can be employed for this transformation, and the reaction often proceeds via a radical mechanism. masterorganicchemistry.com

The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position, forming a resonance-stabilized benzyl radical. libretexts.org This radical can then react with an oxygen source, often from the air or a peroxide, to form a peroxy radical. Subsequent steps lead to the formation of a ketone.

The presence of electron-withdrawing groups on the benzene ring can influence the rate of benzylic oxidation. In the case of this compound, the diacetoxybenzoate group is strongly electron-withdrawing. Research on the oxidation of substituted ethylbenzenes has shown that substrates with strong electron-withdrawing groups can be transformed into ketones, although sometimes under more forcing conditions compared to electron-rich substrates. nih.govmdpi.com This suggests that the oxidation of the benzylic position of this compound to the corresponding ketone is a feasible transformation, likely requiring specific catalytic systems optimized for such substrates.

Hydrogenolysis and Deprotection of the Benzyl Ester

The benzyl ester functional group in this compound serves as a protecting group for the carboxylic acid. Its removal, or deprotection, is a critical step in synthetic pathways where the free carboxylic acid is required. The most common and efficient method for the deprotection of benzyl esters is catalytic hydrogenolysis.

The mechanism of catalytic hydrogenolysis involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), and a source of hydrogen. The reaction proceeds through the oxidative addition of the benzyl-oxygen bond to the palladium surface, followed by hydrogenolysis to cleave the bond, yielding 2,5-diacetoxybenzoic acid and toluene (B28343) as the byproduct. beilstein-journals.org This process is generally clean and high-yielding.

An alternative to using gaseous hydrogen is catalytic transfer hydrogenation (CTH). acsgcipr.org This method employs a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or triethylsilane, in the presence of a palladium catalyst. beilstein-journals.orgorganic-chemistry.org CTH offers a milder and often safer alternative to traditional hydrogenation, avoiding the need for high-pressure hydrogen gas. beilstein-journals.org The choice of catalyst and hydrogen source can be tailored to be compatible with other functional groups within the molecule. acsgcipr.org

Table 1: Typical Conditions for Benzyl Ester Deprotection via Hydrogenolysis

| Method | Catalyst | Hydrogen Source | Solvent | Temperature |

|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Methanol, Ethanol (B145695), Ethyl acetate | Room Temperature |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic acid | Methanol | Room Temperature |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Triethylsilane | Methanol | Room Temperature |

Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is substituted with two acetoxy groups and a benzyl ester group. These substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The benzyl ester group (-COOBn) is a meta-directing deactivator. masterorganicchemistry.com The carbonyl group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient carbon.

When considering an electrophilic substitution on this compound, the directing effects of all three substituents must be considered. The positions open for substitution are C3, C4, and C6. The acetoxy groups at C2 and C5 direct towards C3, C4, and C6. The benzyl ester at C1 directs towards C3 and C5. The combined effect would likely favor substitution at the C3 and C4 positions, with steric hindrance potentially playing a role in the final product distribution.

Table 2: Directing Effects of Substituents on the Benzene Ring of this compound

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCOCH₃ (Acetoxy) | C2 | Deactivating | Ortho, Para |

| -OCOCH₃ (Acetoxy) | C5 | Deactivating | Ortho, Para |

| -COOCH₂C₆H₅ (Benzyl Ester) | C1 | Deactivating | Meta |

Thermal Degradation Pathways and Mechanisms

The thermal stability of this compound is dictated by its constituent functional groups. While specific studies on this compound are not prevalent, its degradation pathways can be inferred from related structures.

The benzyl ester linkage can undergo thermal cleavage. Studies on the thermal decomposition of the benzyl radical suggest that at high temperatures, fragmentation can occur, leading to the formation of smaller aromatic compounds like benzene and toluene. lib4ri.ch Sonication of benzyl alcohol, which can generate localized high temperatures, has been shown to produce benzene, toluene, and benzaldehyde. nih.gov

The diacetoxybenzoate core can also degrade under thermal stress. Research on hyperbranched polyesters derived from 3,5-diacetoxybenzoic acid has shown that these materials can undergo decomposition at elevated temperatures, which would involve the loss of the acetate groups and potentially decarboxylation. nih.gov

A plausible thermal degradation pathway for this compound could involve the initial cleavage of the benzyl ester to form a benzyl radical and a 2,5-diacetoxybenzoyl radical. These radicals could then undergo further reactions, such as hydrogen abstraction to form toluene and 2,5-diacetoxybenzoic acid, or fragmentation to produce a variety of smaller molecules.

Table 3: Potential Thermal Decomposition Products of this compound

| Precursor Moiety | Potential Degradation Products |

|---|---|

| Benzyl group | Toluene, Benzene, Benzaldehyde |

| 2,5-Diacetoxybenzoate core | Acetic acid, 2,5-Dihydroxybenzoic acid, Phenol, Carbon dioxide |

Photochemical Reactivity of this compound

The photochemical behavior of this compound is influenced by its chromophores, which can absorb UV light and initiate chemical reactions. rsc.org The photolysis of benzyl esters, such as benzyl acetate, has been shown to proceed through both ionic and radical intermediates upon irradiation with UV light. acs.org This can lead to solvolysis products if the reaction is carried out in a protic solvent.

The photochemistry of benzyl benzoates can involve the formation of several intermediates. researchgate.net For instance, photolysis can proceed via a triplet state, leading to the release of the carboxylic acid. The presence of substituents on the aromatic ring can influence the photochemical pathway.

Another potential photochemical reaction is the deprotection of the benzyl group. Photoremovable protecting groups are a significant area of research, and while the simple benzyl group is not a classical photoremovable group, its cleavage can sometimes be induced under specific photochemical conditions. researchgate.net The decomposition of dibenzylic sulfite (B76179) upon photolysis is known to produce benzyl alcohol and benzaldehyde, suggesting possible pathways for the benzyl portion of the molecule. researchgate.net

Table 4: Potential Photochemical Reactions of this compound

| Reaction Type | Potential Products | Notes |

|---|---|---|

| Photolysis of Benzyl Ester | 2,5-Diacetoxybenzoic acid, Toluene, Benzyl alcohol | Can proceed via radical or ionic intermediates. |

| Photo-Fries Rearrangement | Acyl-substituted phenols | Rearrangement of the acetoxy groups on the benzene ring. |

Kinetic Studies of Key Reactions and Transformation Rates

The hydrolysis of the ester groups (both the benzyl ester and the two acetoxy esters) is a key reaction. The rate of hydrolysis is dependent on pH and temperature. In alkaline conditions, the hydrolysis of esters is typically a second-order reaction, being first order in both the ester and the hydroxide ion. Under neutral or acidic conditions, the reaction can be slower. The selective hydrolysis of one ester group over the others would depend on the specific reaction conditions. Studies on related compounds like methyl 2,5-diacetoxybenzoate have shown that selective hydrolysis is achievable.

The rate of catalytic hydrogenolysis of the benzyl ester is dependent on the catalyst activity, the concentration of the substrate, and the hydrogen pressure. The reaction is typically fast and efficient at room temperature. acsgcipr.org

Table 5: Factors Influencing Reaction Rates of this compound Transformations

| Transformation | Key Influencing Factors |

|---|---|

| Ester Hydrolysis | pH, Temperature, Steric hindrance around the carbonyl group |

| Catalytic Hydrogenolysis | Catalyst type and loading, Hydrogen pressure, Solvent, Temperature |

| Aromatic Substitution | Nature of the electrophile, Solvent polarity, Temperature |

| Thermal Degradation | Temperature, Atmosphere (inert or oxidative) |

| Photochemical Reaction | Wavelength and intensity of light, Presence of photosensitizers or quenchers |

Computational and Theoretical Studies on Benzyl 2,5 Diacetoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed for geometry optimization to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface.

For Benzyl-2,5-diacetoxybenzoate, a DFT approach, such as using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set like 6-311++G(d,p), would be a common choice to achieve a balance between accuracy and computational cost. nih.govresearchgate.net This process systematically adjusts the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement. The resulting optimized geometry is crucial for accurately predicting other molecular properties.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Benzyl (B1604629) Ester Moiety. (Note: This table presents typical, not specific, values for this compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| C-C (benzene ring) | ~1.40 Å | |

| Bond Angle | O=C-O (ester) | ~124° |

| C-C-C (benzene ring) | ~120° |

The electronic properties of a molecule govern its reactivity and interactions. Once the geometry is optimized, DFT is used to calculate these key characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between them, known as the HOMO-LUMO gap (ΔE) , is a vital indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more polarizable and reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map is another crucial tool. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.govekb.eg For this compound, negative potential would be expected around the oxygen atoms of the carbonyl and ester groups, while positive potential would be found near the hydrogen atoms.

Table 2: Example of Calculated Electronic Properties for a Benzoate (B1203000) Derivative. (Note: These values are illustrative and derived from general principles of FMO theory.)

| Property | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -8.5 |

| LUMO Energy | ELUMO | - | -1.0 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 6.0 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.75 to -5.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 3.0 |

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net By calculating the frequencies and intensities of the fundamental vibrational modes, researchers can assign specific absorption bands in an experimental spectrum to corresponding molecular motions, such as the stretching of C=O bonds or the bending of C-H bonds. nih.gov

Calculation of Electronic Properties (HOMO-LUMO Gaps, Electrostatic Potential)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. frontiersin.org An MD simulation would model the movements of every atom in this compound, as well as surrounding solvent molecules, by solving Newton's equations of motion.

This technique is invaluable for:

Conformational Analysis : The benzyl and acetoxy groups can rotate around single bonds. MD simulations can explore the different accessible conformations, their relative energies, and the barriers to rotation, providing a picture of the molecule's flexibility.

Intermolecular Interactions : By simulating the compound in a solvent like water or an organic solvent, MD can reveal detailed information about solute-solvent interactions, such as hydrogen bonding and van der Waals forces, which are critical to understanding its solubility and behavior in solution.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanism of chemical reactions. For this compound, this could involve modeling its synthesis (e.g., the esterification of 2,5-diacetoxybenzoic acid with benzyl alcohol) or its hydrolysis. Using methods like DFT, researchers can map the potential energy surface of a reaction, locate the transition state (the highest energy point along the reaction coordinate), and calculate the activation energy. lookchem.com This information provides fundamental insights into reaction rates and mechanisms that are often difficult to obtain experimentally.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are routinely used to predict various types of spectra, which can aid in the identification and characterization of compounds.

NMR (Nuclear Magnetic Resonance) : The gauge-independent atomic orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with good accuracy.

IR (Infrared) : As discussed in section 5.1.3, vibrational frequency analysis directly predicts the IR spectrum.

UV-Vis (Ultraviolet-Visible) : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of a molecule. abinit.org This allows for the prediction of the UV-Vis absorption spectrum, helping to explain the electronic transitions (e.g., π → π*) responsible for its absorption of light.

Table 3: Computational Methods for Spectroscopic Prediction.

| Spectroscopy Type | Computational Method | Predicted Parameters |

|---|---|---|

| NMR | DFT with GIAO | Chemical Shifts (δ) |

| IR | DFT Vibrational Analysis | Vibrational Frequencies (cm⁻¹) |

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical properties/reactivity)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and a specific physical, chemical, or biological property. researchgate.net These models are invaluable in predicting the properties of new or untested molecules, thereby saving significant time and resources in experimental research. For esters, including benzoate derivatives, QSPR models are frequently employed to predict chemical reactivity, such as the rate of hydrolysis, which is a critical parameter for their stability and environmental fate. nih.govresearchgate.net

While no specific QSPR studies have been published for this compound, the extensive research on other benzoate esters provides a strong framework for predicting its behavior. These studies consistently demonstrate that the reactivity of benzoate esters is primarily governed by a combination of electronic and steric effects of the substituents on both the acyl and alcohol portions of the molecule. nih.govrsc.org

Key Molecular Descriptors in QSPR Models for Benzoate Esters

The development of a robust QSPR model relies on the selection of appropriate molecular descriptors that can numerically represent the structural features influencing the property of interest. For the chemical reactivity of benzoate esters, the following descriptors are paramount:

Electronic Descriptors: These quantify the electron-withdrawing or electron-donating nature of substituents, which directly impacts the electrophilicity of the carbonyl carbon atom in the ester group. The most common electronic descriptor is the Hammett substituent constant (σ) . wikipedia.orgutexas.edu A positive σ value indicates an electron-withdrawing group, which generally increases the rate of nucleophilic attack (e.g., hydrolysis), while a negative value signifies an electron-donating group. utexas.edu

Steric Descriptors: These account for the bulkiness of substituents near the reaction center, which can hinder the approach of a nucleophile. The Taft steric parameter (Es) is a widely used descriptor for this purpose. arizona.eduacs.org More negative Es values correspond to greater steric hindrance.

Hydrophobicity Descriptors: Parameters like the logarithm of the partition coefficient (logP) can also influence reaction rates, especially in multiphase systems, although electronic and steric effects are often more dominant for hydrolysis in a single phase.

Illustrative QSPR Model for Hydrolysis of this compound

In the absence of experimental data for this compound, a hypothetical QSPR model can be constructed based on the principles established for related compounds. The alkaline hydrolysis of esters is a well-studied reaction where the rate-determining step is the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The reaction rate is enhanced by electron-withdrawing groups and retarded by bulky substituents.

A typical linear QSPR model for the logarithm of the second-order rate constant of hydrolysis (log k) can be expressed as:

log k = ρσ + δEs + c

Where:

k is the hydrolysis rate constant.

σ is the Hammett electronic parameter for the substituents on the benzoic acid ring.

Es is the Taft steric parameter for the alcohol moiety (the benzyl group in this case).

ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to electronic effects. wikipedia.org

δ (delta) is the sensitivity of the reaction to steric effects.

c is a constant for the regression model.

For this compound, the electronic effects of the two acetoxy groups on the benzene (B151609) ring would be additive. The Hammett constant for an acetoxy group in the para position (σp) is approximately +0.31, and for the meta position (σm) is +0.39. chegg.com For the 2,5-disubstituted pattern, we can approximate the total electronic effect (Σσ) by summing the respective constants (σortho + σmeta). While a precise σortho value is context-dependent due to proximity effects, we can use the para value as an approximation for this illustrative model.

The following table presents the relevant descriptors for this compound and a series of related compounds.

| Compound | Substituents | Σσ (Estimated/Literature) | Es (for Benzyl group) |

| Benzyl Benzoate | H | 0.00 | -0.38 |

| Benzyl 4-Nitrobenzoate | 4-NO₂ | 0.78 | -0.38 |

| Benzyl 4-Methylbenzoate | 4-CH₃ | -0.17 | -0.38 |

| This compound | 2,5-(OCOCH₃)₂ | 0.70 | -0.38 |

Note: The Σσ for this compound is estimated as the sum of σp (+0.31) and σm (+0.39) for the acetoxy groups. The Es for the benzyl group is constant across these examples.

Based on typical values from QSPR studies on ester hydrolysis, we can propose a hypothetical model. For instance, let's assume ρ = 2.0, δ = 0.8, and c = -4.0. The equation would be:

log k (predicted) = 2.0 * (Σσ) + 0.8 * (Es) - 4.0

Using this hypothetical model, we can predict the relative hydrolysis rates for our set of compounds.

| Compound | Σσ | Es | log k (predicted) | Relative Predicted Rate (vs. Benzyl Benzoate) |

| Benzyl Benzoate | 0.00 | -0.38 | -4.30 | 1.0 |

| Benzyl 4-Nitrobenzoate | 0.78 | -0.38 | -2.74 | 36.3 |

| Benzyl 4-Methylbenzoate | -0.17 | -0.38 | -4.64 | 0.45 |

| This compound | 0.70 | -0.38 | -2.90 | 25.1 |

It must be emphasized that this is a theoretical exercise. A robust QSPR model for this compound would require the experimental determination of its hydrolysis rate and the rates of a series of related compounds to derive statistically validated ρ, δ, and c values.

Role of Benzyl 2,5 Diacetoxybenzoate As a Key Intermediate in Complex Synthesis and Material Science

Precursor in the Synthesis of Substituted Benzoic Acids and Hydroquinones

The core value of Benzyl-2,5-diacetoxybenzoate lies in its protecting group strategy. The benzyl (B1604629) ester and acetyl groups mask the reactive carboxylic acid and phenol (B47542) functionalities, respectively. This allows chemists to perform reactions on other parts of a molecule without unintended side reactions. Subsequently, these protecting groups can be removed under specific conditions to reveal the parent functional groups.

The benzyl group, often removed by catalytic hydrogenation, protects the carboxylic acid. google.comorganic-chemistry.org The acetyl groups on the hydroquinone (B1673460) portion are labile to hydrolysis under either acidic or basic conditions. This differential reactivity is the cornerstone of its utility.

For instance, after a series of synthetic steps on a larger molecule incorporating this fragment, the acetyl groups can be selectively hydrolyzed to yield a 2,5-dihydroxybenzoic acid derivative (a gentisic acid derivative). Alternatively, if the benzyl ester is cleaved first, it can lead to a 2,5-diacetoxybenzoic acid. If all protecting groups are removed, it yields 2,5-dihydroxybenzoic acid (gentisic acid) and hydroquinone, which can be formed through decarboxylation. This strategic deprotection makes it a key precursor for various substituted aromatic compounds. nih.govgoogleapis.com

Intermediate in the Formation of Dihydroxybenzoic Acid Derivatives

This compound is a direct precursor to 2,5-dihydroxybenzoic acid (gentisic acid) and its derivatives. The synthesis of these compounds is of interest due to their biological activities and applications as pharmaceutical intermediates. The protected form allows for modifications that might not be possible on the unprotected, more reactive dihydroxybenzoic acid.

A typical synthetic sequence would involve incorporating the this compound unit into a larger molecular framework. Once the desired structure is assembled, the protecting groups are removed. The acetyl groups can be cleaved to unmask the two hydroxyl groups, a critical step in forming the final dihydroxybenzoic acid structure. For example, the synthesis of 4-fluoro-2,3-dihydroxybenzoic acid involves the protection and deprotection of hydroxyl groups to prevent side reactions during fluorination. Similarly, this compound serves as a stable, protected form of gentisic acid that can be revealed at a later, strategic point in a synthesis. acs.org

Potential as a Monomer or Cross-linking Agent in Polymer Chemistry

The structure of this compound, once deprotected, presents two hydroxyl groups and one carboxylic acid group. This trifunctional nature gives it theoretical potential as a monomer or a cross-linking agent in polymer chemistry, particularly in the synthesis of specialized polyesters.

In polyester (B1180765) synthesis, diols and diacids (or their derivatives) are common monomers. Hydroquinone diacetate, a related compound, is used as a monomer in the synthesis of liquid crystal polymers (LCPs). mdpi.comrsc.org The polymerization often proceeds through acidolysis, where the acetate (B1210297) groups are eliminated. mdpi.comtandfonline.com By analogy, after de-benzylation to form 2,5-diacetoxybenzoic acid, the molecule could be polymerized with a diol.

Furthermore, if both the acetyl and benzyl groups are removed to yield gentisic acid (2,5-dihydroxybenzoic acid), the resulting molecule has three reactive sites. This allows it to act as a branching or cross-linking agent, introducing specific functionalities and altering the physical properties of the resulting polymer, such as creating hyperbranched polyesters. nih.gov

Table 1: Potential Polymerization Roles of this compound Derivatives

| Derivative | Reactive Groups | Potential Role in Polymerization |

|---|---|---|

| 2,5-Diacetoxybenzoic Acid | 1x Carboxyl, 2x Acetoxy | AB2-type monomer in acidolysis polymerization |

| Benzyl-2,5-dihydroxybenzoate | 2x Hydroxyl, 1x Benzyl Ester | Monomer (diol) if ester is stable; cross-linker |

Application in Multi-Step Organic Synthesis as a Building Block

In complex multi-step organic synthesis, protecting groups are essential tools to ensure chemoselectivity. pressbooks.pubresearchgate.net this compound serves as a pre-packaged, protected building block of gentisic acid or hydroquinone. The use of such a building block streamlines a synthetic route by providing a stable, less reactive version of a desired structural motif. nih.govsigmaaldrich.com

The benzyl group is a widely used protecting group for carboxylic acids and alcohols due to its stability under various conditions and its ease of removal via hydrogenation. organic-chemistry.orglibretexts.org Similarly, acetyl groups are common for protecting phenols. Having both types of protecting groups on a single molecule allows for orthogonal or sequential deprotection.

For example, a synthetic strategy might require the free hydroxyl groups for a condensation reaction while keeping the carboxylic acid protected. In this case, the acetyl groups would be removed first. Conversely, if a reaction requires the carboxylic acid to be activated (e.g., conversion to an acid chloride), the benzyl group would be removed while the phenols remain protected by the acetates. This versatility makes it a highly strategic building block. beilstein-journals.orgacs.org

Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, particularly in chromatography, it is often necessary to derivatize target molecules to improve their properties for analysis. Derivatization can increase volatility for gas chromatography (GC) or enhance detection for high-performance liquid chromatography (HPLC). nih.govnih.gov

Phenolic compounds like hydroquinone and its derivatives are often derivatized before analysis to reduce their polarity and increase their thermal stability for GC-MS analysis. unpatti.ac.idoup.com Acetylation is a common derivatization technique for phenols, converting the polar hydroxyl groups into less polar acetate esters. nih.govresearchgate.net This process can improve peak shape and separation efficiency in reversed-phase HPLC. nih.govresearchgate.net

This compound can be considered a pre-derivatized form of gentisic acid. While not its primary purpose, the principles behind its structure are directly applicable to analytical derivatization. The conversion of the polar hydroxyl and carboxylic acid groups into the less polar acetate and benzyl esters would significantly alter its chromatographic behavior, allowing for better separation from other polar or non-polar compounds in a complex mixture. Specific reagents have been developed based on the hydroquinone structure to create derivatives that are easily detectable by electrochemical methods. sigmaaldrich.comnih.govacs.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Substituted Benzoic Acids |

| Hydroquinones |

| Dihydroxybenzoic Acid |

| Gentisic acid (2,5-dihydroxybenzoic acid) |

| Polyesters |

| 2,5-diacetoxybenzoic acid |

| 4-fluoro-2,3-dihydroxybenzoic acid |

| Hydroquinone diacetate |

| Gentisic acid |

| Acetic Anhydride (B1165640) |

| Benzyl Bromide |

| Sodium Hydride |

| Dimethylformamide |

| Dioxane |

| Sodium Hydroxide (B78521) |

| Oxalyl Chloride |

| Toluene (B28343) |

| Ammonia |

| Methylene (B1212753) Chloride |

| Boron Trichloride |

| 2,4-dihydroxybenzonitrile |

| 2,4-dibenzyloxybenzoic acid |

| 2,4-Dimethoxybenzonitrile |

| 2,4-dihydroxybenzoic acid |

| N-ethylbenzylamine |

| Isoleucine leucine (B10760876) methyl ester |

| 2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester |

| Homogentisic gamma-lactone tetrahydropyranyl ether |

| Biphenyl 3,4'-dicarboxylic acid |

| Hydroquinone dipivilate |

| Pivalic anhydride |

| Terephthalic acid |

| Methyl-hydroquinone diacetate |

| Sodium acetate |

| Zinc acetate |

| Acetonitrile |

| Formic acid |

| Trifluoroacetic acid |

| Caffeic acid |

| Vanillic acid |

| Syringic acid |

| Ferulic acid |

| Chlorogenic acid |

| Protocatechuic acid |

| p-hydroxy benzoic acid |

| p-Coumaric acid |

| Gallic acid |

| 2-chlorophenol |

| Phenol |

| o-cresol |

| p-cresol |

| m-cresol |

| Dipotassium hydrogen phosphate |

| Grignard reagent |

| Diol |

| Strictinin |

| Telligrandin II |

| D-glucose |

| Benzyl-3,5-dihydroxybenzoic acid |

| N,N'-dicyclohexylcarbodiimide |

| 3,5-dibenzyloxybenzoyl chlorides |

| Phloroglucinol |

| Naphthalene-2,6-diol |

| Trimesic acid |

| (R)-3-hydroxy-butanoic acid |

| 5-hydroxymethyl-1,3-benzenedicarboxylic acid dichloride |

| Dihydroxyacetone phosphate |

| 3,4-Diacetoxybenzoic acid |

| Guanidine hydrochloride |

| (R)-pantolactone |

| L-(+)-tartaric acid |

| Isopropyl alcohol |

| Methanol (B129727) |

| 4-hydroxybenzoic acid |

| Methylparaben |

| Chorismate |

| Phenylmethanol (benzyl alcohol) |

| Carbonyl dichloride |

| 2,4,6-tris(benzyloxy)-1,3,5-triazine |

| Trifluoromethanesulfonic acid |

| 2-Benzyloxy-1-methylpyridinium triflate |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone |

| Triethylsilane |

| Iodine |

| 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate |

| Benzoyl chloride |

| Pyridine (B92270) |

| Benzoyl cyanide |

| Benzoic anhydride |

| Tetrabutylammonium benzoate (B1203000) |

| Gossypol |

| TW-37 |

| ABT-263 |

| ABT-737 |

| Noxa |

| Benzyl alcohol |

| Pyridine |

| Sodium carbonate |

| Copper(II) chloride dihydrate |

Future Perspectives and Emerging Research Avenues for Benzyl 2,5 Diacetoxybenzoate

Development of More Sustainable Synthetic Routes

The traditional synthesis of benzoate (B1203000) esters often relies on methods that are effective but may not align with modern principles of green chemistry. Future research will likely pivot towards more sustainable and efficient production methods for Benzyl-2,5-diacetoxybenzoate.

Biocatalysis

Enzymatic synthesis represents a significant avenue for greener chemical production. Lipases and esterases are well-known for their ability to catalyze esterification and transesterification reactions with high selectivity under mild conditions. nih.govresearchgate.net The use of biocatalysts can reduce energy consumption and avoid harsh chemical reagents. Research could focus on screening various lipases, either free or immobilized, to optimize the synthesis of this compound from benzyl (B1604629) alcohol and an appropriate derivative of 2,5-diacetoxybenzoic acid. nih.govbohrium.com Immobilized enzymes are particularly promising as they offer enhanced stability and reusability, which is crucial for industrial-scale processes. bohrium.comresearchgate.net The choice of solvent is also critical, with studies on co-solvent systems potentially enhancing substrate solubility and conversion rates. frontiersin.org

Flow Chemistry

Continuous flow chemistry offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and easier scalability. acs.orglpp-group.comriken.jp For the synthesis of this compound, a flow process could involve pumping stoichiometric amounts of benzyl alcohol and an activated 2,5-diacetoxybenzoic acid derivative through a heated reactor column packed with a solid acid catalyst. riken.jp This approach can dramatically reduce reaction times and improve yield and purity by minimizing the formation of byproducts. acs.orgacs.org The development of robust, solid-supported catalysts is a key area of research that would facilitate the adoption of continuous flow synthesis for this and related esters. riken.jp

| Parameter | Batch Synthesis | Flow Chemistry (Projected) |

| Reaction Time | Hours to days | Minutes to hours acs.org |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Safety | Higher risk with large volumes | Inherently safer due to small reactor volumes |

| Scalability | Difficult, requires process redesign | Straightforward, "scaling out" by running reactors in parallel |

| Productivity | Lower space-time yield | High space-time yield acs.org |

Exploration of Novel Chemical Transformations and Rearrangements

The functional groups within this compound make it a candidate for various chemical transformations, leading to new and potentially valuable molecules.

The most notable potential transformation is the Fries rearrangement , a classic reaction for phenolic esters. wikipedia.orgbyjus.com Subjecting this compound to a Lewis acid catalyst (like AlCl₃) or photochemical conditions (Photo-Fries rearrangement) could induce the migration of one or both acetyl groups from the phenolic oxygens to the aromatic ring. wikipedia.orgsigmaaldrich.comthermofisher.com This would produce substituted hydroxyacetophenones, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. byjus.comsigmaaldrich.com Research in this area would focus on controlling the regioselectivity (ortho vs. para migration) by tuning reaction parameters such as temperature, solvent, and the choice of catalyst. byjus.comtestbook.com

Other potential transformations include:

Selective Deprotection: Developing methods for the selective hydrolysis of the two acetate (B1210297) esters versus the benzyl ester, or vice-versa. This could be achieved using specific enzymes or tailored chemical conditions to yield partially deprotected intermediates.

Hydrogenolysis: Cleavage of the benzyl ester via catalytic hydrogenation to yield 2,5-diacetoxybenzoic acid and toluene (B28343). This would provide a route to the free acid under mild conditions.

Integration into Advanced Material Design

The structure of this compound makes it an intriguing, though currently unexplored, candidate as a monomer or precursor for advanced materials.

Functional Polymers

After hydrolysis of the acetate groups to reveal two phenolic hydroxyls, the resulting 2,5-dihydroxybenzoate (B8804636) scaffold could be used as an AB₂-type monomer in polycondensation reactions. This could lead to the formation of hyperbranched polyesters . nih.govresearchgate.netuc.pt Hyperbranched polymers are known for their unique properties, such as low viscosity and high solubility, making them suitable for applications in coatings, additives, and drug delivery. uc.ptcapes.gov.br The benzyl group could serve as a bulky terminal group influencing the polymer's physical properties or be replaced with other functionalities. The synthesis of hyperbranched polyesters from monomers like trimethylsilyl (B98337) 3,5-diacetoxybenzoate has been demonstrated, providing a template for future work with this compound. researchgate.netuc.ptvdoc.pub

Smart Materials

Polymers incorporating the this compound unit could be designed as responsive or "smart" materials. The ester linkages are susceptible to hydrolysis, which could be triggered by changes in pH or the presence of specific enzymes. This could be exploited to create biodegradable polymers for medical implants or controlled-release drug delivery systems. The specific arrangement of functional groups could be tuned to control the degradation rate and mechanical properties of the resulting material. nih.gov

High-Throughput Synthesis and Screening for Structure-Reactivity Relationships

Modern drug discovery and materials science rely heavily on the rapid synthesis and evaluation of large numbers of compounds.

High-Throughput Synthesis

Automated, parallel synthesis platforms could be employed to create a library of compounds based on the this compound scaffold. ingentaconnect.comnih.govbenthamdirect.comresearchgate.net By varying the substituents on the aromatic ring or altering the structure of the benzyl group, a diverse collection of esters could be rapidly produced in formats like 96-well plates. researchgate.net This would provide a rich dataset for screening and establishing relationships between molecular structure and function.

Structure-Reactivity Relationships (QSRR)

Once a library of analogs is synthesized, their properties can be systematically measured. For example, the rate of hydrolysis, the efficiency of the Fries rearrangement, or a specific biological activity could be quantified for each compound. This data can then be used to build a Quantitative Structure-Reactivity Relationship (QSRR) model. nih.govlibretexts.orgacs.org Such models use computational descriptors of molecular structure to predict the reactivity or activity of new, untested compounds, thereby accelerating the discovery of molecules with desired properties. acs.orgnih.gov For benzoate esters, QSRR studies have successfully correlated parameters like hydrophobicity and molecular volume with biological effects. nih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires precise, real-time monitoring of their progress. Advanced spectroscopic techniques are indispensable tools for this purpose, particularly when coupled with modern reactor technologies.

In Situ Spectroscopy in Flow Chemistry

The combination of flow chemistry with in-situ monitoring provides unprecedented insight into reaction kinetics and mechanisms. durham.ac.ukamericanpharmaceuticalreview.com An Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) flow cell can be integrated directly into the reactor output stream. mt.comresearchgate.netutwente.nl This allows for the continuous, real-time tracking of reactant consumption and product formation by monitoring the characteristic infrared absorbances of functional groups, such as the carbonyl stretches of the different ester groups in this compound. acs.orgscielo.org.comt.com This data is crucial for rapid reaction optimization, identifying reaction intermediates, and ensuring process stability. durham.ac.ukmt.com

Similarly, in-situ Raman spectroscopy can be used to monitor reactions, offering complementary information and often being less sensitive to aqueous media, making it a powerful tool for optimizing and scaling up esterification processes. nih.govrsc.org

| Technique | Information Gained | Application to this compound |

| ATR-FTIR | Real-time concentration of reactants, intermediates, and products. mt.commt.com | Monitoring the esterification synthesis or the progress of a Fries rearrangement in a flow reactor. durham.ac.uk |

| Raman Spectroscopy | Quantitative analysis of reaction components, often with minimal sample prep. nih.gov | Optimizing and scaling up synthesis by tracking conversion rates in real-time. rsc.org |

| Process NMR | Detailed structural information on all species in the reaction mixture. | Elucidating complex reaction mechanisms and identifying unexpected byproducts. |

Q & A

Q. Q1. What are the recommended synthetic pathways for Benzyl-2,5-diacetoxybenzoate, and how can reaction efficiency be optimized?

Methodological Answer: this compound can be synthesized via esterification of 2,5-dihydroxybenzoic acid with benzyl chloride and acetic anhydride. Key steps include:

- Protection of hydroxyl groups : Use acetic anhydride to acetylate the hydroxyl groups at positions 2 and 5, ensuring stoichiometric control to avoid over-acetylation .

- Benzylation : React the intermediate with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl ester group. Monitor reaction progress via TLC or HPLC .